

Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-Chloroquinoline-4-carboxamide

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Compound of Interest

Compound Name: 2-Chloroquinoline-4-carboxamide

CAS No.: 4295-16-3

Cat. No.: B1348628

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Introduction

2-Chloroquinoline-4-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline-4-carboxylic acid, it serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Accurate structural confirmation is paramount in the synthesis and quality control of such compounds. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing not only molecular weight information but also detailed structural insights through the analysis of fragmentation patterns.[2]

This application note provides a comprehensive guide to the predicted mass spectrometric fragmentation behavior of **2-Chloroquinoline-4-carboxamide** under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the principal cleavage pathways, researchers can confidently identify this molecule and distinguish it from related impurities or isomers. The protocols and interpretations herein are grounded in established principles of gas-phase ion chemistry and data from analogous chemical structures.[3][4]

Theoretical Framework: The Chemistry of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions driven by the ion's internal energy.[5] The ionization method dictates the nature of the initial ion and, consequently, its fragmentation pathways.

- **Electron Ionization (EI):** This hard ionization technique uses a high-energy electron beam to eject an electron from the molecule, creating an energetically unstable radical cation ($M^{\bullet+}$). The excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. Common EI-induced reactions include alpha-cleavage (homolytic cleavage of a bond adjacent to a radical site) and the expulsion of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[3][5]
- **Electrospray Ionization (ESI):** As a soft ionization technique, ESI typically generates protonated molecules ($[M+H]^+$) in the positive ion mode with minimal in-source fragmentation.[6] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion ($[M+H]^+$) is mass-selected and subjected to collision-induced dissociation (CID), where collisions with an inert gas promote fragmentation.[7] These fragmentations often involve the loss of stable neutral molecules from the even-electron precursor ion.

Predicted Fragmentation Pathways of 2-Chloroquinoline-4-carboxamide

The structure of **2-Chloroquinoline-4-carboxamide** features a stable quinoline core, a reactive carboxamide group, and a chlorine substituent. Its fragmentation is therefore expected to be a composite of pathways characteristic of each of these moieties.

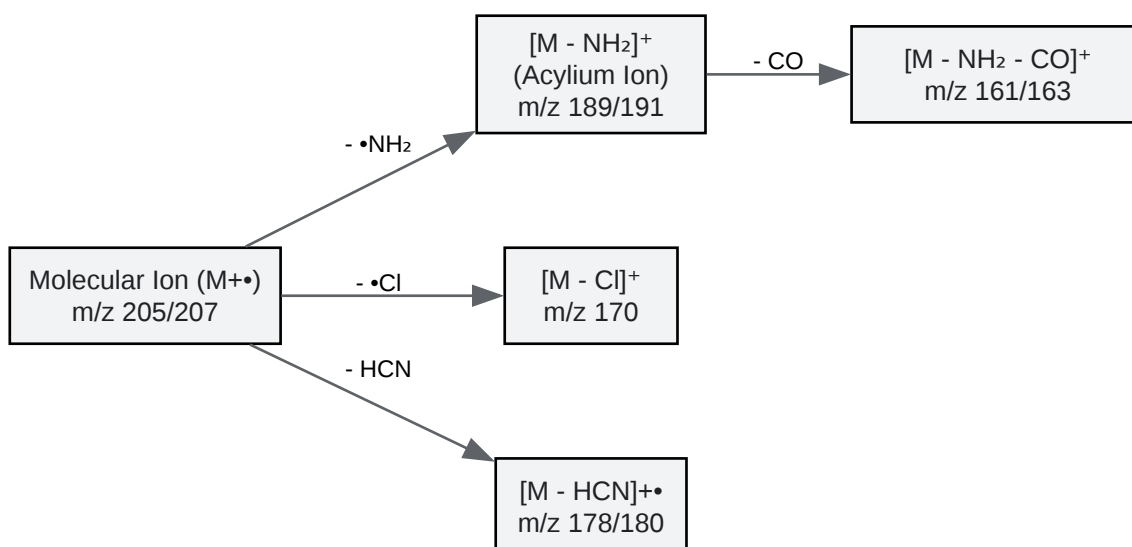
The molecular formula is $C_{10}H_6ClN_2O$, with a monoisotopic mass of 205.0169 u for the ^{35}Cl isotope and 207.0140 u for the ^{37}Cl isotope. The approximate 3:1 isotopic abundance of ^{35}Cl : ^{37}Cl will be a key diagnostic feature for all chlorine-containing fragments.

Electron Ionization (EI) Fragmentation

Upon electron impact, a stable molecular ion ($M^{+\bullet}$) at m/z 205/207 is expected, which will likely be of high abundance due to the aromatic nature of the quinoline ring.[3] The subsequent fragmentation is predicted to follow two primary pathways originating from the carboxamide group and the quinoline ring.

- Pathway A: Alpha-Cleavage of the Carboxamide Group: The most favorable initial fragmentation for amides is the cleavage of the C-C bond adjacent to the carbonyl group.[8] In this case, it involves the loss of the amino radical ($\bullet\text{NH}_2$) to form a highly stable 2-chloroquinoline-4-carbonylium ion (acylium ion).
 - Loss of $\bullet\text{NH}_2$ (16 u): $M^{+\bullet} \rightarrow [M - \text{NH}_2]^+$ at m/z 189/191. This acylium ion is expected to be a prominent peak.
 - Subsequent loss of CO (28 u): The resulting acylium ion can further lose carbon monoxide to yield the 2-chloro-4-quinolinyl cation.[3] $[M - \text{NH}_2]^+ \rightarrow [M - \text{NH}_2 - \text{CO}]^+$ at m/z 161/163.
- Pathway B: Fragmentation of the Quinoline Core: The quinoline ring system itself undergoes characteristic fragmentations.
 - Loss of Chlorine Radical ($\bullet\text{Cl}$, 35/37 u): Cleavage of the C-Cl bond results in an ion at m/z 170.
 - Loss of Hydrogen Cyanide (HCN, 27 u): A hallmark of quinoline fragmentation is the expulsion of HCN from the heterocyclic ring.[3] This can occur from the molecular ion or subsequent fragments. For instance: $M^{+\bullet} \rightarrow [M - \text{HCN}]^{+\bullet}$ at m/z 178/180.

The overall predicted EI fragmentation cascade is visualized in the diagram below.



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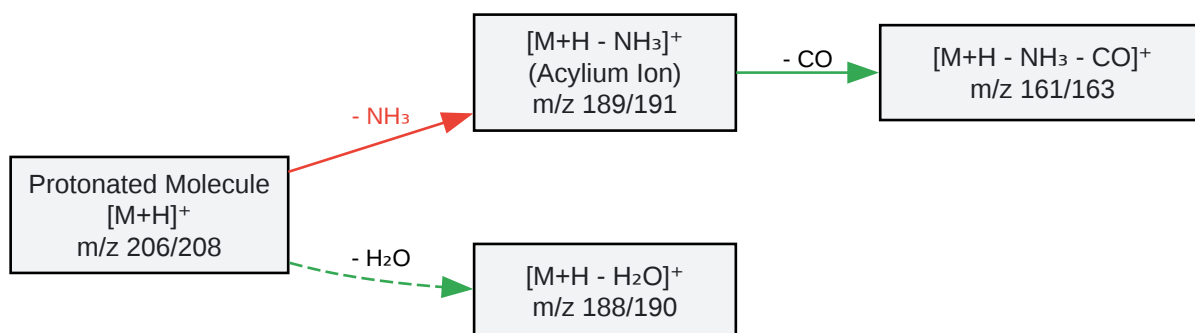
Caption: Predicted EI fragmentation pathway of **2-Chloroquinoline-4-carboxamide**.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will be observed as the protonated species, $[M+H]^+$, at m/z 206/208. Fragmentation via CID will proceed from this even-electron ion, primarily through the loss of stable neutral molecules.

- Pathway C: Loss of Ammonia (NH_3): The most common fragmentation pathway for protonated primary amides is the loss of ammonia. Protonation likely occurs at the carbonyl oxygen, facilitating this rearrangement.
 - Loss of NH_3 (17 u): $[M+H]^+ \rightarrow [M+H - NH_3]^+$ at m/z 189/191. This fragment corresponds to the same acylium ion observed in the EI spectrum and is expected to be the base peak in the MS/MS spectrum.
- Pathway D: Subsequent Fragmentation of the Acylium Ion: As with the EI pathway, this stable ion can undergo further fragmentation upon higher-energy collisions.
 - Loss of CO (28 u): $[M+H - NH_3]^+ \rightarrow [M+H - NH_3 - CO]^+$ at m/z 161/163.
- Pathway E: Loss of Water (H_2O): If protonation occurs on the amide nitrogen, a less common pathway involving the loss of water may be observed.

- Loss of H₂O (18 u): [M+H]⁺ → [M+H - H₂O]⁺ at m/z 188/190.



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